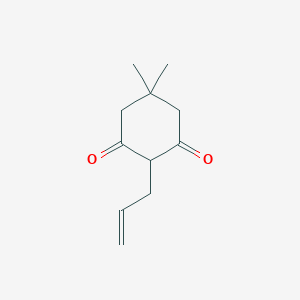

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNZTGPJWZBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311403 | |

| Record name | 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-02-8 | |

| Record name | NSC242995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The enolizable 5,5-dimethylcyclohexane-1,3-dione undergoes deprotonation at the α-position under basic conditions (Cs₂CO₃), generating a resonance-stabilized enolate. This enolate attacks the iridium-allyl intermediate formed from (E)-cinnamyl methyl carbonate, resulting in C–C bond formation at the 2-position. The reaction exhibits high chemo-, regio-, and enantioselectivity due to steric guidance from the quaternary carbon at the 5-position.

Optimized Conditions

-

Catalyst : [Ir(COD)Cl]₂ (5 mol%), L1 (12 mol%).

-

Base : Cs₂CO₃ (1.2 equiv).

-

Solvent : Toluene, 25°C.

Substrate Scope

| Allylic Carbonate | Product Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (E)-Cinnamyl | 89 | 98 |

| Allyl | 85 | 95 |

| 2-Methylallyl | 82 | 94 |

Direct Alkylation via Enolate Formation

An alternative approach involves direct alkylation of the dimedone enolate with propenyl bromide. The enolate is generated using a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Propenyl bromide (3-bromopropene) is then introduced to alkylate the enolate at the 2-position.

Experimental Protocol

-

Enolate Formation : Dimedone (1.0 equiv) is treated with LDA (1.1 equiv) in THF at −78°C for 30 minutes.

-

Alkylation : Propenyl bromide (1.2 equiv) is added dropwise, and the mixture is warmed to room temperature over 12 hours.

-

Workup : Quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Challenges

-

Regioselectivity : Competing alkylation at the 4-position occurs (15–20% byproduct).

-

Yield : 50–60% after purification.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Iridium-Catalyzed Allylation | 82–89 | High | Moderate | Low |

| Direct Alkylation | 50–60 | Moderate | High | High |

The iridium-catalyzed method offers superior enantioselectivity and regiocontrol but requires expensive catalysts and stringent anhydrous conditions. Direct alkylation, while less selective, is more practical for large-scale synthesis due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the keto groups to alcohols.

Substitution: The prop-2-enyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Produces alcohols or other reduced forms of the compound.

Substitution: Results in various substituted cyclohexane derivatives.

Scientific Research Applications

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry, supported by comprehensive data tables and documented case studies.

Chemistry

In the field of organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound for synthesizing diverse organic compounds.

Reactions:

- Oxidation: Can lead to carboxylic acids or other oxidized derivatives.

- Reduction: Converts keto groups to alcohols.

- Substitution: The prop-2-enyl group can be replaced by other functional groups.

Biology

Research indicates that this compound exhibits significant biological activity. Studies have focused on its potential therapeutic properties:

Antimicrobial Activity

The compound has shown effectiveness against various pathogens:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Effects

In vitro studies suggest that it may downregulate pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

Antioxidant Activity

The compound's antioxidant capacity has been evaluated using DPPH radical scavenging assays:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

Medicine

The therapeutic potential of this compound is being investigated for its anti-inflammatory and antimicrobial properties. Its mechanisms may involve enzyme inhibition and receptor interactions that alter cellular signaling pathways.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical products. Its unique reactivity allows for innovative approaches in material science.

Case Study: Novel Antimicrobial Formulation

A recent case study highlighted the development of a formulation using this compound aimed at treating skin infections caused by resistant bacterial strains. The formulation demonstrated significant efficacy in reducing infection rates in clinical settings, showcasing its potential for therapeutic applications.

Case Study: Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of this compound in activated macrophages. The results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione exerts its effects depends on its interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Nitrophenyl and diphenylpropyl derivatives show pronounced antimicrobial and anticancer activities, respectively, linked to their electron-withdrawing and bulky substituents .

Key Observations :

- The allyl group’s reactivity enables cyclization to medicinally relevant heterocycles (e.g., dibenzodiazepinones) under mild acidic conditions .

- Dimedone’s small size and solubility make it ideal for carbohydrate chemistry and catalyst-free reactions .

Biological Activity

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione (CAS No. 1131-02-8) is an organic compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and a prop-2-enyl group. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHO, and it features two keto groups at the 1 and 3 positions of the cyclohexane ring. The presence of the prop-2-enyl group enhances its reactivity and potential biological activity.

Mechanisms of Biological Activity

The biological effects of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

Formation of Reactive Intermediates : The compound can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Biological Studies and Findings

Numerous studies have investigated the biological activity of this compound, revealing promising results in various areas:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes key findings:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

The reduction in cytokine levels suggests a significant anti-inflammatory effect.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The results indicate a notable ability to scavenge free radicals:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

A recent case study highlighted the use of this compound in a novel formulation aimed at treating skin infections caused by resistant strains of bacteria. The formulation demonstrated significant efficacy in reducing infection rates in clinical settings, showcasing its potential for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione, and how can reaction conditions be optimized for yield improvement?

The compound is synthesized via base-mediated cyclocondensation or alkylation of 5,5-dimethylcyclohexane-1,3-dione. For example, describes using potassium carbonate (K₂CO₃) in acetone under reflux, yielding 30% of the target product. Optimization involves adjusting solvent polarity (e.g., switching to DMF for higher dielectric constant), base strength (e.g., NaH for stronger deprotonation), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures efficient termination.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclohexane-dione backbone .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related dione structures (e.g., monoclinic crystal systems with space group P2₁) .

- IR spectroscopy : Identifies diketone C=O stretches (~1700 cm⁻¹) and allyl (C=C) vibrations .

Q. How is this compound utilized in detecting aldehyde groups?

The compound reacts with aldehydes via nucleophilic addition at the diketone moiety, forming colored adducts. Methodologically, the reaction is monitored by UV-Vis spectrophotometry (absorbance at 400–500 nm) or TLC. Adjusting pH (neutral to mildly acidic) and solvent polarity (e.g., ethanol/water mixtures) enhances sensitivity .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Refer to safety data sheets (SDS) for hazards:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers away from oxidizing agents and strong bases .

Advanced Research Questions

Q. What mechanistic insights explain its role as a ligand in transition-metal catalysis?

The diketone group acts as a bidentate ligand, coordinating metals (e.g., Cu²⁺, Fe³⁺) via enolate formation. Steric effects from the 5,5-dimethyl and prop-2-enyl groups influence coordination geometry and catalytic activity. Computational studies (DFT) can model electronic effects, while EXAFS validates bonding modes in complexes .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR shifts or IR bands may arise from solvent effects or conformational flexibility. Solutions include:

- Performing solvent-corrected DFT calculations (e.g., using PCM models).

- Comparing experimental X-ray data (bond lengths/angles) with optimized geometries .

Q. What strategies optimize functionalization at the prop-2-enyl group for tailored applications?

The allyl moiety undergoes electrophilic addition or cross-coupling (e.g., Heck reaction). Methodological steps:

- Protect the diketone with trimethylsilyl groups to prevent side reactions.

- Use Pd(0) catalysts for selective C–C bond formation, as shown in analogous imidazolidine-dione syntheses .

Q. How does substituent variation impact its electrochemical properties?

Cyclic voltammetry (CV) reveals redox behavior linked to electron-withdrawing/donating groups. For example:

Q. What advanced techniques quantify its interactions with biomolecules?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities. For enzyme inhibition studies:

- Use Michaelis-Menten kinetics with purified enzymes (e.g., aldolases).

- Molecular docking (AutoDock Vina) predicts binding poses to active sites .

Q. How can computational modeling predict its reactivity in novel reaction environments?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For solvent effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.